molecular formula C14H17ClN4O2 B7085610 N-[2-(3-chloropyrazolo[1,5-a]pyrimidin-6-yl)ethyl]-2-methyloxolane-3-carboxamide

N-[2-(3-chloropyrazolo[1,5-a]pyrimidin-6-yl)ethyl]-2-methyloxolane-3-carboxamide

Cat. No.: B7085610
M. Wt: 308.76 g/mol
InChI Key: QGEPJTJWTVXLMA-UHFFFAOYSA-N
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Description

N-[2-(3-chloropyrazolo[1,5-a]pyrimidin-6-yl)ethyl]-2-methyloxolane-3-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system, and a carboxamide group, making it a promising candidate for various pharmacological studies.

Properties

IUPAC Name

N-[2-(3-chloropyrazolo[1,5-a]pyrimidin-6-yl)ethyl]-2-methyloxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4O2/c1-9-11(3-5-21-9)14(20)16-4-2-10-6-17-13-12(15)7-18-19(13)8-10/h6-9,11H,2-5H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGEPJTJWTVXLMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCO1)C(=O)NCCC2=CN3C(=C(C=N3)Cl)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-chloropyrazolo[1,5-a]pyrimidin-6-yl)ethyl]-2-methyloxolane-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through a cyclization reaction involving a suitable pyrazole and a pyrimidine derivative under acidic or basic conditions.

    Introduction of the chloropyrazole group: This step involves the chlorination of the pyrazolo[1,5-a]pyrimidine core using reagents such as thionyl chloride or phosphorus oxychloride.

    Attachment of the ethyl group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a base like potassium carbonate.

    Formation of the carboxamide group: This final step involves the reaction of the intermediate with an appropriate amine to form the carboxamide group under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-chloropyrazolo[1,5-a]pyrimidin-6-yl)ethyl]-2-methyloxolane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the functional groups.

    Substitution: The chloropyrazole group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield various substituted pyrazolo[1,5-a]pyrimidine derivatives.

Scientific Research Applications

N-[2-(3-chloropyrazolo[1,5-a]pyrimidin-6-yl)ethyl]-2-methyloxolane-3-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and synthetic methodologies.

    Biology: The compound can be used in biological assays to study its effects on various biological pathways and its potential as a therapeutic agent.

    Medicine: Due to its potential pharmacological activities, it can be investigated for its efficacy in treating diseases such as cancer, inflammation, and autoimmune disorders.

    Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[2-(3-chloropyrazolo[1,5-a]pyrimidin-6-yl)ethyl]-2-methyloxolane-3-carboxamide involves its interaction with specific molecular targets in the body. The pyrazolo[1,5-a]pyrimidine core is known to interact with enzymes and receptors, modulating their activity. This can lead to the inhibition or activation of various signaling pathways, resulting in therapeutic effects. For example, it may inhibit kinases involved in cell proliferation, leading to anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolopyrimidines: These compounds share a similar core structure and have been studied for their biological activities.

    Imidazopyrimidines: Another class of heterocyclic compounds with similar pharmacological properties.

    Triazolothienopyrimidines: These compounds are bioisosteres of pyrazolo[1,5-a]pyrimidines and exhibit similar biological activities.

Uniqueness

N-[2-(3-chloropyrazolo[1,5-a]pyrimidin-6-yl)ethyl]-2-methyloxolane-3-carboxamide is unique due to its specific substitution pattern and the presence of the carboxamide group, which can enhance its binding affinity and selectivity towards certain biological targets. This makes it a valuable compound for further research and development in medicinal chemistry.

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